molecular formula C9H7Cl3O3 B155193 Methyl (2,4,5-trichlorophenoxy)acetate CAS No. 1928-37-6

Methyl (2,4,5-trichlorophenoxy)acetate

Cat. No. B155193
CAS RN: 1928-37-6
M. Wt: 269.5 g/mol
InChI Key: JUCNGUOYQGHBJC-UHFFFAOYSA-N
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Description

Methyl (2,4,5-trichlorophenoxy)acetate is a chemical compound that has been used in various formulations, particularly in older Scandinavian herbicides. It is closely related to 2,4,5-trichlorophenoxy acetic acid, which has been analyzed for its content of chlorinated dibenzo-p-dioxins and dibenzofurans, revealing contaminants of the same order of magnitude as those found in European samples from later production dates .

Synthesis Analysis

The synthesis of related compounds often involves the reaction of chlorophenyl precursors with other chemical reagents. For instance, the synthesis of methyl(+)-alpha-amino(2-chlorophenyl)acetate hydrochloride was achieved by reacting(+)-alpha-amino(2-chlorophenyl)acetic acid with methanol solution of thionyl chloride under optimized conditions to achieve a high yield of 98% . Although this is not the direct synthesis of methyl (2,4,5-trichlorophenoxy)acetate, it provides insight into the methods used for synthesizing chlorophenyl acetates.

Molecular Structure Analysis

The molecular structure of compounds similar to methyl (2,4,5-trichlorophenoxy)acetate has been determined through crystallography. For example, the crystal structure of 2-methyl-2-(2,4,5-trichlorophenoxy)propionic acid was solved by direct methods and refined to a final R of 0.051 for 1249 observed reflections, indicating a well-defined structure . This analysis is crucial for understanding the physical and chemical properties of the compound.

Chemical Reactions Analysis

Chemical reactions involving chlorophenyl acetates can lead to the formation of various products. For instance, the reaction of methyl (2-hydroxyphenyl)acetate with 5-chloromethyl-3-(2-chlorophenyl)1,2,4-oxadiazole resulted in the synthesis of methyl 2-{[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenylacetate, showcasing the reactivity of such compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorophenyl acetates are influenced by their molecular structure. The crystal structure of 2-methyl-2-(2,4,5-trichlorophenoxy)propionic acid, for example, shows that the molecules form hydrogen-bonded cyclic dimers and have a synplanar-synplanar side-chain conformation, which is common to phenoxyacetic acids . These structural details are important for understanding the behavior of the compound in various environments and its potential interactions with other chemicals.

Scientific Research Applications

Adsorption and Removal from Aqueous Solutions

Methyl (2,4,5-trichlorophenoxy)acetate's adsorption behavior on poly-o-toluidine Zr(IV) phosphate has been studied, revealing its effectiveness in removing the compound from aqueous solutions. This property is particularly significant for environmental clean-up processes (Khan & Akhtar, 2011).

Analysis in Older Formulations

Analysis of older formulations containing Methyl (2,4,5-trichlorophenoxy)acetate has been conducted to determine the presence of chlorinated dibenzo-p-dioxins and dibenzofurans, providing insights into the compound's historical composition and its environmental impact (Norström et al., 1979).

Environmental Persistence and Impact

The persistence of Methyl (2,4,5-trichlorophenoxy)acetate in various environments, such as forests and agricultural lands, and its impact on ecosystems has been a subject of study, highlighting concerns about its long-term environmental effects (Norris et al., 1977).

Metabolism in Animal Models

Research on the metabolism of Methyl (2,4,5-trichlorophenoxy)acetate in animal models has provided insights into how this compound is absorbed, distributed, and excreted in different species, which is crucial for understanding its potential health impacts (Leng, 1977).

Molecular Motion Studies

Investigations into the molecular motion of Methyl (2,4,5-trichlorophenoxy)acetate have been conducted using proton magnetic resonance, contributing to a deeper understanding of its chemical properties and behavior at the molecular level (Reddy et al., 1982).

Complex Formation with Metals

Studies on the formation of complexes between Methyl (2,4,5-trichlorophenoxy)acetate and metals such as copper have been conducted. These studies are significant for understanding the bioactivity and potential environmental impact of these complexes (Psomas et al., 1998).

Analysis Techniques

Development of analytical techniques for detecting and quantifying Methyl (2,4,5-trichlorophenoxy)acetate and its metabolites in biological samples has been a focus of research, improving our ability to monitor and study this compound in various contexts (Ranz et al., 2008).

Safety And Hazards

“Methyl (2,4,5-trichlorophenoxy)acetate” is a highly flammable liquid and vapor. It causes serious eye irritation and may cause drowsiness or dizziness . It is recommended to handle this compound with care, avoid breathing its dust/fume/gas/mist/vapors/spray, and use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

methyl 2-(2,4,5-trichlorophenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl3O3/c1-14-9(13)4-15-8-3-6(11)5(10)2-7(8)12/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUCNGUOYQGHBJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC(=C(C=C1Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80172875
Record name 2,4,5-T-methyl [ISO]
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (2,4,5-trichlorophenoxy)acetate

CAS RN

1928-37-6
Record name 2,4,5-T Methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1928-37-6
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Record name 2,4,5-T-methyl [ISO]
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Record name 2,5-T Methyl ester
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Record name 2,4,5-T-methyl [ISO]
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Record name Methyl 2,4,5-trichlorophenoxyacetate
Source European Chemicals Agency (ECHA)
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Record name 2,4,5-T-METHYL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
YF Gladys, EJ Murby, RJ Wells - Journal of Chromatography B: Biomedical …, 1997 - Elsevier
A method is described for the assay of residues of the thyreostatic substances 2-thiouracil, 6-methyl-2-thiouracil, 5- and 6-propyl-2-thiouracils and 6-phenyl-2-thiouracil in beef muscle at …
Number of citations: 37 www.sciencedirect.com
LR Whitlock, S Siggia - Separation and Purification Methods, 1974 - Taylor & Francis
The conventional gas chromatograph is an efficient tool for separating mixtures of volatile compounds into their individual components for quantitative measurement and for preparative …
Number of citations: 32 www.tandfonline.com
H Løkke, P Odgaard - Pesticide Science, 1981 - Wiley Online Library
Blackcurrants, treated with 0.1 kg of 2,4,5‐T ha −1 (as esters of mixed C 4 –C 6 alcohols; ‘Tormona 80’), contained 0.1 mg of 2,4,5‐T residues kg −1 in the berries at ripeness 29 days …
Number of citations: 1 onlinelibrary.wiley.com
SH Lee, H Kim - BULLETIN-KOREAN CHEMICAL SOCIETY, 1999 - researchgate.net
The analysis of trace herbicides using the on-line SPE-HPLC system and a photochemical reaction was studied. 18 compounds of herbicides including eight triazines, six phenoxy …
Number of citations: 12 www.researchgate.net

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